molecular formula C8H8BrFO3S B13260525 3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride

3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride

Cat. No.: B13260525
M. Wt: 283.12 g/mol
InChI Key: AEFKCVQGEPDEMG-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H8BrFO3S and a molecular weight of 283.11 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxybenzene-1-sulfonyl fluoride involves its ability to react with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This reaction can inhibit the activity of enzymes by modifying their active sites . The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in proteins, making it a valuable tool in the study of enzyme mechanisms and protein function .

Properties

IUPAC Name

3-bromo-4-ethoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFKCVQGEPDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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